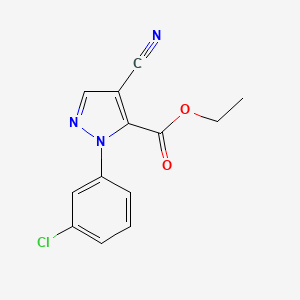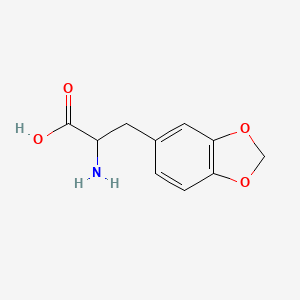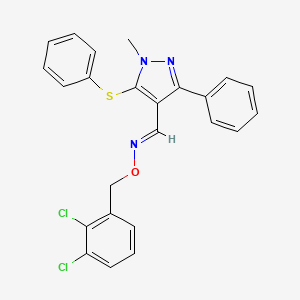
2-bromo-N-(3-methoxypropyl)acetamide
Vue d'ensemble
Description
2-Bromo-N-(3-methoxypropyl)acetamide is a chemical compound with the molecular formula C6H12BrNO2 . It has a molecular weight of 210.07 .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-(3-methoxypropyl)acetamide consists of a bromine atom attached to a carbon atom, which is also attached to an acetamide group and a 3-methoxypropyl group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Applications De Recherche Scientifique
Mechanistic Analysis
- A study by Simig and Lempert (1979) explored the reaction mechanism of a related compound, 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide, with sodium methoxide in 2,2-Dimethoxypropane, providing insights into radical-anion radical chain processes which can be relevant for understanding the behavior of 2-bromo-N-(3-methoxypropyl)acetamide in similar contexts (Simig & Lempert, 1979).
Synthesis and Characterization
- Duranti et al. (1992) achieved a practical synthesis of a related compound, 2-bromomelatonin, and characterized its binding affinity, demonstrating its potential as a potent agonist. This study's approach to synthesis and characterization may be applicable to 2-bromo-N-(3-methoxypropyl)acetamide (Duranti et al., 1992).
Novel Acetamide Derivatives
- Rani et al. (2016) discussed the synthesis of novel acetamide derivatives, including those with bromo, tert-butyl, and nitro groups, for potential applications in cytotoxicity and anti-inflammatory activities. This research provides a framework for creating and assessing similar derivatives of 2-bromo-N-(3-methoxypropyl)acetamide (Rani et al., 2016).
Protective Group in Synthesis
- Horning et al. (1970) demonstrated the use of a compound similar to 2-bromo-N-(3-methoxypropyl)acetamide as a masked acetonyl bromide in synthesis, suggesting potential applications in organic synthesis (Horning, Kavadias, & Muchowski, 1970).
Antimicrobial Profile
- Fuloria et al. (2014) synthesized new Schiff Bases and Thiazolidinone derivatives, including those with bromo and acetamide groups, and evaluated their antibacterial and antifungal activities. Insights from this study could be relevant for exploring antimicrobial properties of 2-bromo-N-(3-methoxypropyl)acetamide (Fuloria, Fuloria, & Gupta, 2014).
Dibromohydration in Synthesis
- Qiu et al. (2017) described the dibromohydration of N-(2-alkynylaryl)acetamide, which includes a process that could be applicable to the synthesis and modification of 2-bromo-N-(3-methoxypropyl)acetamide (Qiu, Li, Ma, & Zhou, 2017).
Quantum Calculations and Antimicrobial Activity
- Fahim and Ismael (2019) studied the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their antimicrobial activity, providing a model for understanding the chemical behavior and potential biological applications of 2-bromo-N-(3-methoxypropyl)acetamide (Fahim & Ismael, 2019).
Anticonvulsant and Antidepressant Activities
- Xie et al. (2013) synthesized derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide and evaluated their anticonvulsant and antidepressant activities. This research highlights the potential of bromoacetamide derivatives in therapeutic applications (Xie, Tang, Pan, & Guan, 2013).
Mécanisme D'action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or enzymes, potentially altering their function or activity
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways. More detailed studies are required to understand its role in biochemical pathways.
Result of Action
Its use in proteomics research suggests that it may have effects at the protein level, potentially influencing protein function or activity.
Safety and Hazards
While specific safety and hazard information for 2-bromo-N-(3-methoxypropyl)acetamide is not available in the search results, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be used, and safety data sheets should be consulted when handling this compound .
Propriétés
IUPAC Name |
2-bromo-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2/c1-10-4-2-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJREPZOZWBYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291584 | |
| Record name | 2-Bromo-N-(3-methoxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321861-47-6 | |
| Record name | 2-Bromo-N-(3-methoxypropyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321861-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(3-methoxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-N-(methylsulfonyl)methanesulfonohydrazide](/img/structure/B3125167.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B3125179.png)






![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3125222.png)
![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B3125228.png)
![3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine](/img/structure/B3125256.png)


![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3125273.png)